molecular formula C7H9N3O4 B12919775 (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid

(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid

Cat. No.: B12919775
M. Wt: 199.16 g/mol
InChI Key: CAGMMIQTDGZPDG-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and serine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the keto group can yield an alcohol.

Scientific Research Applications

(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleic acids.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or a receptor agonist/antagonist, depending on its structural modifications. The pyrimidine ring allows it to interact with nucleic acids and proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(4-hydroxy-5-oxo-1H-pyrimidin-2-yl)propanoic acid
  • (2S)-2-amino-3-(6-hydroxy-7-oxo-1H-pyrimidin-2-yl)propanoic acid

Uniqueness

(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is unique due to the specific position of the hydroxy and keto groups on the pyrimidine ring. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C7H9N3O4/c8-3(7(13)14)1-5-9-2-4(11)6(12)10-5/h2-3,11H,1,8H2,(H,13,14)(H,9,10,12)/t3-/m0/s1

InChI Key

CAGMMIQTDGZPDG-VKHMYHEASA-N

Isomeric SMILES

C1=C(C(=O)NC(=N1)C[C@@H](C(=O)O)N)O

Canonical SMILES

C1=C(C(=O)NC(=N1)CC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.